
2-Nitro-5-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4F3NO4 . It is also known by its CAS Number: 1197236-32-0 .
Synthesis Analysis
The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethoxy)phenol consists of a phenol group with a nitro group and a trifluoromethoxy group attached to the benzene ring . The 2-Nitro-5-(trifluoromethoxy)phenol molecule contains a total of 18 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 aromatic hydroxyl(s) .Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Applications
One notable application area is in environmental science, where studies focus on the microbial degradation of nitroaromatic compounds similar to 2-Nitro-5-(trifluoromethoxy)phenol. For instance, research on the biotransformation and mineralization of nitroaromatic explosives reveals insights into the microbial pathways that could potentially degrade such compounds, indicating the environmental relevance of understanding these processes for bioremediation efforts (Hawari et al., 2000).
Chemical Reactions and Synthesis
In the realm of chemistry, the reactivity of phenol substrates with nitric oxide and peroxynitrite is studied to understand the chemical behavior of compounds with nitro and nitroso groups. Such studies have implications for synthetic chemistry, where the selective nitration or nitrosation of phenols can be crucial for creating specific compounds for research and industrial applications (Yenes & Messeguer, 1999).
Antioxidant Studies
Research on the antioxidant properties of phenols against various reactive species, including nitroxides, sheds light on the potential of 2-Nitro-5-(trifluoromethoxy)phenol and similar compounds in developing antioxidants. These studies are crucial for designing compounds that could mitigate oxidative stress in biological systems (Aliaga et al., 2003).
Photocatalytic Applications
The study of photocatalytic degradation of nitrophenols using modified TiO2 photocatalysts under visible light irradiation demonstrates the potential application of 2-Nitro-5-(trifluoromethoxy)phenol in environmental cleanup processes. These photocatalytic systems are of interest for the degradation of pollutants in water and air (Lü et al., 2010).
Mechanistic Insights into Chemical Reactions
Understanding the mechanisms of chemical reactions involving phenols, such as the stepwise versus concerted mechanisms in reactions of phenolates, is essential for designing efficient synthetic pathways. This knowledge aids in the development of new chemical reactions and the optimization of existing ones for the synthesis of complex molecules (Hunter et al., 1995).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally related to phenol , which is known to have a wide range of targets, including various micro-organisms, some fungi, and viruses .
Mode of Action
Phenol, a structurally related compound, is known to act as a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Eigenschaften
IUPAC Name |
2-nitro-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-5(11(13)14)6(12)3-4/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIPPULJYXNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethoxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)

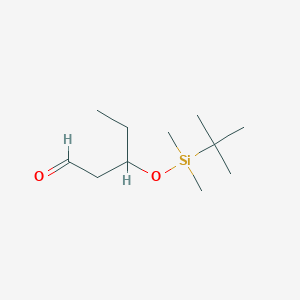
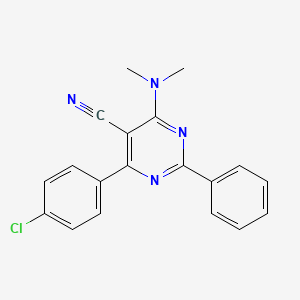
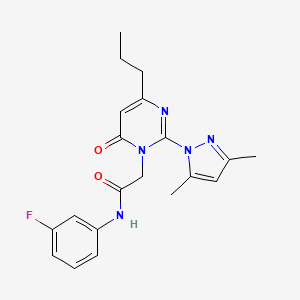
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)
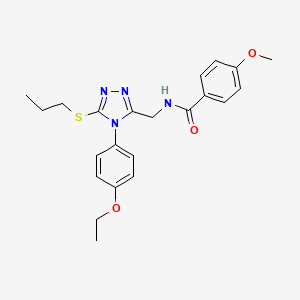
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)
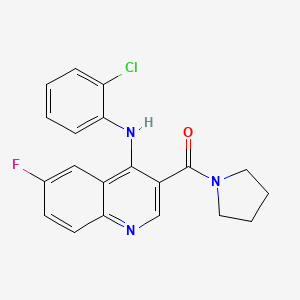
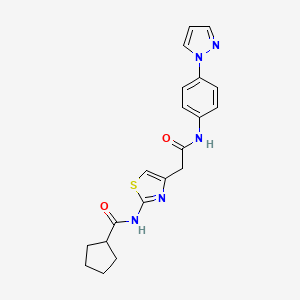
![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)